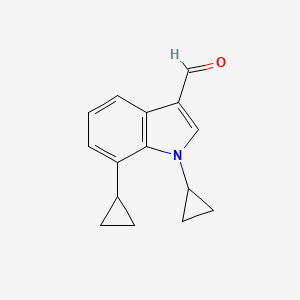
(3S)-1-Cyclopentanecarbonyl-3-methylpiperazine
Descripción general
Descripción
(3S)-1-Cyclopentanecarbonyl-3-methylpiperazine (abbreviated as CMP) is an organic compound belonging to the piperazine family of molecules. It is a cyclic amine that has been studied extensively in the scientific community due to its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. CMP is a versatile building block molecule that is used as a precursor in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of a variety of other organic compounds, such as heterocyclic compounds, polymers, and surfactants. CMP has also been studied for its potential use in the development of new drugs and therapeutic agents.
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications : The compound has been utilized in organic synthesis. For example, Orena et al. (1992) describe the diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives as a convenient approach to synthesize both (S)- and (R)-alanine (Orena, Porzi, & Sandri, 1992).
Metabolism Studies : In pharmacological research, Jiang et al. (2007) investigated the metabolism of a compound related to (3S)-1-Cyclopentanecarbonyl-3-methylpiperazine, revealing extensive metabolic transformations in rat bile (Jiang et al., 2007).
Chemical Structure and Properties : Studies on the chemical structure and properties of related piperazine derivatives have been conducted. For instance, Marzotto et al. (1999) researched the coordination chemistry of cobalt(II) complexes of piperazine and derivatives (Marzotto, Clemente, & Valle, 1999).
Molecular Spectroscopy and Electronic Properties : Mahalakshmi and Balachandran (2015) analyzed the vibrational spectra of 1-Amino 4-methylpiperazine using ab initio HF and DFT methods, contributing to a deeper understanding of the electronic properties of similar molecules (Mahalakshmi & Balachandran, 2015).
Anticancer Research : Additionally, some piperazine derivatives have shown promising anticancer activities. For example, Hou et al. (2011) synthesized and evaluated dithiocarbamic acid esters, including a 4-methylpiperazine derivative, for their anticancer properties (Hou et al., 2011).
Propiedades
IUPAC Name |
cyclopentyl-[(3S)-3-methylpiperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-9-8-13(7-6-12-9)11(14)10-4-2-3-5-10/h9-10,12H,2-8H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVHCSLFZMSXLV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C(=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-Cyclopentanecarbonyl-3-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



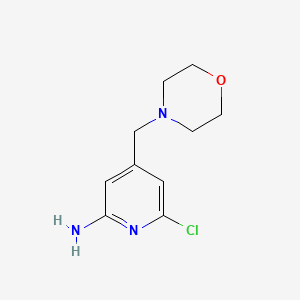
![6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B1405834.png)
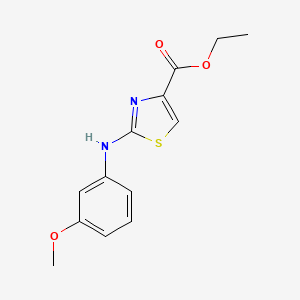
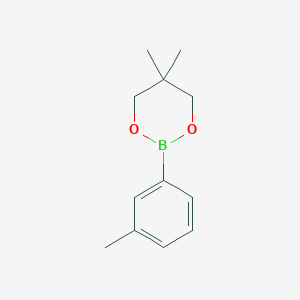
![Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate](/img/structure/B1405843.png)
![3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride](/img/structure/B1405844.png)
![1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-](/img/structure/B1405845.png)
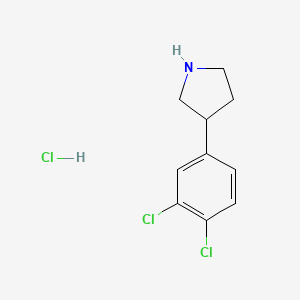
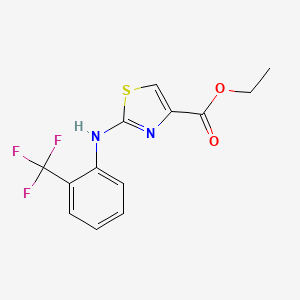
![[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine](/img/structure/B1405849.png)
![Tert-butyl 3-phenyl-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocine-4-carboxylate](/img/structure/B1405850.png)


